1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl is a chemical compound with the molecular formula C12H14N3Cl2 It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine N-oxides, while reduction can produce tetrahydropyrazolopyridine derivatives .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine HCl
- 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Uniqueness
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15Cl2N3 |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;;/h1-5,9,13H,6-8H2;2*1H |
InChI Key |
JZPWTRTXGXDXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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